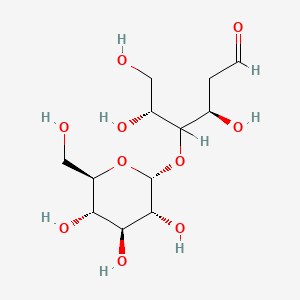
2-Deoxymaltose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxymaltose is a disaccharide composed of two glucose molecules linked by a glycosidic bond. It is structurally similar to maltose but lacks an oxygen atom at the second carbon position of one of the glucose units.
Vorbereitungsmethoden
2-Deoxymaltose can be synthesized through the transglucosylation of an alpha-glucosidase. It has also been reported to be formed by the cyclodextrin glucanotransferase transfer action and by the beta-amylase hydration of maltal . The synthesis involves the use of enzymes such as Aspergillus niger crystalline alpha-glucosidase and specific reaction conditions including gas-liquid chromatography for the identification of the anomeric forms of hydrolysis products .
Analyse Chemischer Reaktionen
2-Deoxymaltose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Deoxymaltose has various scientific research applications, including:
Chemistry: It is used in the study of glycosidic bond formation and hydrolysis.
Biology: It is used to investigate the enzymatic activity of glycosidases and transferases.
Medicine: It is explored for its potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of biofuels and biodegradable plastics
Wirkmechanismus
The mechanism of action of 2-Deoxymaltose involves its interaction with specific enzymes such as beta-amylase. This enzyme hydrolyzes the glycosidic bond in this compound, resulting in the formation of glucose molecules. The molecular targets and pathways involved include the active site of the enzyme and the glycosidic bond cleavage .
Vergleich Mit ähnlichen Verbindungen
2-Deoxymaltose is similar to other disaccharides such as maltose and isomaltose. it is unique due to the absence of an oxygen atom at the second carbon position of one of the glucose units. This structural difference affects its chemical reactivity and enzymatic interactions. Similar compounds include:
Maltose: A disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Isomaltose: A disaccharide composed of two glucose molecules linked by an alpha-1,6-glycosidic bond
Eigenschaften
CAS-Nummer |
55601-96-2 |
|---|---|
Molekularformel |
C12H22O10 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
(3R,5R)-3,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c13-2-1-5(16)11(6(17)3-14)22-12-10(20)9(19)8(18)7(4-15)21-12/h2,5-12,14-20H,1,3-4H2/t5-,6-,7-,8-,9+,10-,11?,12-/m1/s1 |
InChI-Schlüssel |
LCIOULREYSZZRU-KFMRXTDRSA-N |
SMILES |
C(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Isomerische SMILES |
C(C=O)[C@H](C([C@@H](CO)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Kanonische SMILES |
C(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Synonyme |
2-deoxymaltose alpha-glucopyranosyl-(1-4)-2-deoxy-D-glucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















